1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one

Liquid Crystal Research Organic Synthesis Material Science

1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one (CAS 54547-81-8) is a synthetic organic compound belonging to the 9,10-dihydrophenanthrene class, characterized by a phenanthrene core substituted with a hexyl chain and an octanone functional group. With a molecular formula of C28H38O, a molecular weight of 390.61 g/mol, and an EINECS number of 259-213-4, it is typically a viscous liquid or solid soluble in organic solvents but insoluble in water.

Molecular Formula C28H38O
Molecular Weight 390.6 g/mol
CAS No. 54547-81-8
Cat. No. B12667623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one
CAS54547-81-8
Molecular FormulaC28H38O
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CCCCCC
InChIInChI=1S/C28H38O/c1-3-5-7-9-11-13-28(29)25-17-19-27-24(21-25)16-15-23-20-22(14-18-26(23)27)12-10-8-6-4-2/h14,17-21H,3-13,15-16H2,1-2H3
InChIKeyREINEERFPNVNMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

54547-81-8: 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one Procurement & Technical Baseline


1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one (CAS 54547-81-8) is a synthetic organic compound belonging to the 9,10-dihydrophenanthrene class, characterized by a phenanthrene core substituted with a hexyl chain and an octanone functional group . With a molecular formula of C28H38O, a molecular weight of 390.61 g/mol, and an EINECS number of 259-213-4, it is typically a viscous liquid or solid soluble in organic solvents but insoluble in water [1]. Its high calculated LogP of 9.53 indicates extreme hydrophobicity, positioning it as a specialized research intermediate or analytical standard, primarily documented in chemical literature and patents for use in liquid crystal (LC) research and materials science [1].

Why Generic 9,10-Dihydrophenanthrene Analogs Cannot Replace 54547-81-8


Generic substitution within the 9,10-dihydrophenanthrene class is precluded due to the compound's unique substitution pattern and resulting physicochemical properties. The specific combination of a C7 hexyl chain and a C2 octanone moiety on the dihydrophenanthrene core is not a common structural motif; variation in alkyl chain length or ketone position would directly alter key properties such as LogP, solubility, and molecular shape, which are critical for applications in LC research and specialized organic synthesis [1]. Its extreme calculated LogP (9.53) and high boiling point (532.7°C) are direct consequences of its specific molecular structure, meaning any alteration would yield a compound with fundamentally different handling, separation, and application characteristics [1][2].

54547-81-8: Quantitative Evidence for Scientific Selection


Molecular Structure Differentiation: 54547-81-8 vs. Unsubstituted 9,10-Dihydrophenanthrene Core

The target compound's structure, featuring a 7-hexyl and a 2-octanone substitution on the 9,10-dihydrophenanthrene core, provides a distinct molecular geometry and electron distribution compared to the unsubstituted core. This specific substitution pattern is designed for applications requiring precise intermolecular interactions, such as in liquid crystal mixtures . The unsubstituted 9,10-dihydrophenanthrene (C14H12, MW 180.25 g/mol) is a rigid planar hydrocarbon, whereas the target compound (C28H38O, MW 390.61 g/mol) is a flexible, polar, and significantly larger molecule [1].

Liquid Crystal Research Organic Synthesis Material Science

Hydrophobicity and LogP: 54547-81-8 as a Highly Non-Polar Species

The target compound exhibits an extreme calculated LogP value of 9.53 [1]. This value quantifies its high lipophilicity, which is a direct consequence of its two long alkyl chains. In comparison, a generic 9,10-dihydrophenanthrene core with a single ketone (e.g., 1-(9,10-dihydrophenanthren-2-yl)ethan-1-one) would have a significantly lower LogP (estimated ~3-4) due to its smaller hydrocarbon content [1][2].

Analytical Chemistry Separation Science Environmental Fate

Boiling Point and Thermal Stability: 54547-81-8's High-Temperature Distinction

The target compound has a calculated boiling point of 532.7°C at 760 mmHg . This high boiling point is a function of its large molecular weight and extended alkyl chains. In contrast, a simpler 9,10-dihydrophenanthrene analog like 9,10-dihydrophenanthrene itself has a reported boiling point of 335-340°C [1].

Thermal Analysis Synthetic Chemistry Process Engineering

Recommended Application Scenarios for 54547-81-8 Based on Differentiated Evidence


Liquid Crystal Research and Development

The specific alkyl and ketone substitution pattern on the 9,10-dihydrophenanthrene core suggests its utility as an intermediate or component in liquid crystal (LC) mixtures [1]. Its rigid core and flexible side chains can influence mesophase behavior. Its unique molecular architecture, as detailed in Section 3, is critical for tuning LC properties such as clearing point, dielectric anisotropy, and response times.

Specialty Organic Synthesis Intermediate

The compound serves as a valuable building block for synthesizing more complex molecules, particularly in materials science. Its high boiling point and extreme hydrophobicity, as quantified in Section 3, dictate specific reaction conditions (e.g., high-temperature, non-polar solvents) and purification strategies, making it a distinct entity from simpler dihydrophenanthrene derivatives [1].

Analytical Method Development and Validation

The compound's extreme LogP (9.53) and unique structure make it an ideal candidate for developing and testing reverse-phase HPLC methods tailored for highly lipophilic analytes [1]. Its separation on specialized columns like Newcrom R1 demonstrates the need for specific chromatographic conditions, which cannot be extrapolated from less hydrophobic analogs [1].

Quote Request

Request a Quote for 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.